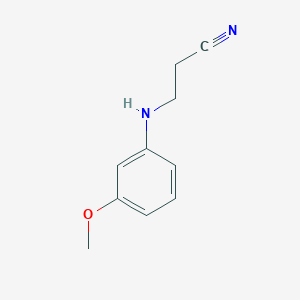

3-(3-Methoxy-phenylamino)-propionitrile

描述

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

N-substituted propionitriles, and the broader nitrile family, are of considerable importance in modern organic synthesis. ontosight.ai The nitrile group is a versatile functional group that can be transformed into other key moieties such as primary amines (via reduction) or carboxylic acids (via hydrolysis), making these compounds crucial precursors for diverse molecular architectures. ontosight.ai In medicinal chemistry, the propionitrile (B127096) scaffold is found in numerous biologically active molecules. Aryl nitriles, in particular, are present in a range of pharmaceuticals, dyes, and agrochemicals. researchgate.net

The strategic incorporation of N-substituted propionitrile derivatives allows for the fine-tuning of a molecule's physicochemical properties, such as polarity, solubility, and ability to engage in specific biological interactions. For instance, compounds featuring a phenylamino (B1219803) group attached to a nitrile-containing structure have been investigated as potent kinase inhibitors, a critical area of cancer research. nih.gov The compound 3-(3-Methoxy-phenylamino)-propionitrile itself is considered a valuable pharmacophore in drug design and is utilized as an intermediate in the synthesis of more complex molecules for biological screening.

Overview of Substituted Propionitrile Derivatives in Scholarly Investigations

Scholarly research has explored a wide variety of substituted propionitrile derivatives to understand structure-activity relationships. The nature and position of substituents on the aromatic ring significantly influence the compound's electronic properties, steric profile, and potential for biological activity.

For example, the position of a methoxy (B1213986) group on the phenyl ring—whether it is ortho, meta, or para to the amino linkage—can alter the molecule's resonance and steric effects. The methoxy and amino groups are capable of participating in hydrogen bonding, which can influence a compound's binding affinity and specificity with biological targets like enzymes or receptors. Investigations have shown that derivatives can be synthesized through reactions such as the oxidation of the methoxy group to a hydroxyl group or the reduction of the nitrile to an amine, yielding compounds like 3-(3-Hydroxy-phenylamino)-propionitrile and 3-(3-Methoxy-phenylamino)-propylamine, respectively. Research into analogous structures has revealed potential anticancer properties, with some derivatives demonstrating significant cytotoxicity against breast cancer cell lines.

Scope of the Academic Research Review on this compound

This review focuses specifically on the chemical compound this compound. It is an organic compound featuring a propionitrile backbone linked to a 3-methoxy-aniline group. The synthesis of this compound typically involves the reaction between 3-methoxyaniline and acrylonitrile (B1666552). This article will summarize its fundamental chemical properties and its role as an intermediate in chemical synthesis, based on available scientific data.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 26424-07-7 sigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C₁₀H₁₂N₂O sigmaaldrich.com |

| Molecular Weight | 176.22 g/mol sigmaaldrich.com |

| IUPAC Name | 3-(3-methoxyanilino)propanenitrile |

| Synonyms | N-(2-Cyanoethyl)-3-methoxyaniline |

Structural Comparison with Analogous Compounds

The properties of phenylamino-propionitrile derivatives are highly dependent on the substitution pattern of the phenyl ring. The table below compares this compound with some of its structural analogues.

| Compound Name | Molecular Formula | Key Structural Differences |

| 3-(4-Methoxyanilino)propanenitrile | C₁₀H₁₂N₂O | Methoxy group is in the para position relative to the amino group. |

| 3-(2-Methoxy-phenylamino)-propionitrile | C₁₀H₁₂N₂O | Methoxy group is in the ortho position relative to the amino group. |

| 3-(Phenylamino)propanenitrile | C₉H₁₀N₂ | Lacks the methoxy group on the phenyl ring. nist.gov |

| 3-(N-Ethyl-m-toluidino)propionitrile | C₁₂H₁₆N₂ | Features an ethyl group on the nitrogen and a methyl group instead of a methoxy group on the ring. |

Structure

3D Structure

属性

IUPAC Name |

3-(3-methoxyanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11/h2,4-5,8,12H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJLNXJJMNKZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367872 | |

| Record name | 3-(3-Methoxyanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26424-07-7 | |

| Record name | 3-(3-Methoxyanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 3 Methoxy Phenylamino Propionitrile

Reactivity Profiles at the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional handle, susceptible to both reduction and hydrolysis under appropriate conditions.

Reduction to Primary Amines: The carbon-nitrogen triple bond of the nitrile can be fully reduced to a primary amine, yielding 3-(3-Methoxy-phenylamino)-propylamine. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere at elevated pressure and temperature. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) can effect this reduction, typically at room temperature or with gentle heating.

Table 1: Representative Conditions for Nitrile Reduction

| Reagent/Catalyst | Solvent | Temperature | Pressure | Product |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol (B145695) | Room Temp. - 50°C | 1-5 atm | 3-(3-Methoxy-phenylamino)-propylamine |

Hydrolysis to Carboxylic Acids: The nitrile group can undergo hydrolysis to form a carboxylic acid, 3-(3-Methoxy-phenylamino)-propanoic acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which initially produces the carboxylate salt. Subsequent acidification is required to isolate the free carboxylic acid.

Reactivity at the Secondary Amine (Phenylamino) Moiety

The secondary amine in 3-(3-Methoxy-phenylamino)-propionitrile is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions, including alkylation and acylation.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide formed. The base of choice is often a non-nucleophilic one, such as potassium carbonate or triethylamine, to avoid competing reactions. This reaction results in the formation of a tertiary amine.

N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivative (an amide). These reactions are typically rapid and are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct.

Table 2: Typical Reactions at the Secondary Amine

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | K₂CO₃ | 3-[(3-Methoxy-phenyl)-methyl-amino]-propionitrile |

Reactivity of the Methoxy (B1213986) Substituent on the Phenyl Ring

The methoxy group (-OCH₃) is an electron-donating group, which influences the reactivity of the aromatic ring and can itself be a site of reaction.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. The secondary amino group, being electron-donating by resonance, also activates the ring, primarily at the ortho and para positions. The combined effect of these two groups directs incoming electrophiles to the positions ortho and para to the methoxy group (positions 2, 4, and 6 relative to the methoxy group). For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the major isomers being 3-(2-nitro-3-methoxy-phenylamino)-propionitrile and 3-(4-nitro-3-methoxy-phenylamino)-propionitrile. Similarly, halogenation with reagents like bromine in acetic acid would lead to the corresponding bromo-substituted derivatives.

O-Demethylation: The methyl ether can be cleaved to yield the corresponding phenol, 3-(3-Hydroxy-phenylamino)-propionitrile. This transformation requires strong reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a common and effective choice. researchgate.netresearchgate.netcommonorganicchemistry.com The reaction typically proceeds at low temperatures. Other reagents that can effect O-demethylation include strong acids like hydrobromic acid (HBr) at high temperatures. chem-station.com

Advanced Mechanistic Studies of Transformations Involving the Compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of the individual functional group transformations are well-established in organic chemistry.

Mechanism of Nitrile Hydrolysis: In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide, also under acidic conditions, leads to the carboxylic acid and an ammonium (B1175870) ion.

Mechanism of Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich phenyl ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electron-donating methoxy and amino groups help to stabilize the positive charge in this intermediate, particularly when the attack occurs at the ortho and para positions. The final step is the loss of a proton from the ring to restore aromaticity.

Computational Studies on Substituted Anilines: While specific experimental mechanistic studies on the title compound are scarce, computational studies on the reactivity of substituted anilines provide valuable insights. nih.govumn.edumdpi.com Density Functional Theory (DFT) calculations can be used to model the electronic properties of the molecule, such as the electron density at different positions on the aromatic ring, and to calculate the activation energies for various reaction pathways. These studies can help to predict the regioselectivity of electrophilic substitution and the relative reactivity of the different functional groups. For instance, such calculations can quantify the activating and directing effects of the methoxy and amino-propionitrile substituents.

Derivatization Strategies and Analogue Synthesis of 3 3 Methoxy Phenylamino Propionitrile

Synthetic Approaches to N-Substituted Analogues of the Compound

Modification of the secondary amine in 3-(3-methoxy-phenylamino)-propionitrile offers a straightforward route to a diverse range of N-substituted analogs. These modifications can modulate the compound's polarity, hydrogen bonding capacity, and steric profile, which can in turn influence its biological activity.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through standard alkylation procedures. This typically involves the reaction of the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the secondary amine, generating a more nucleophilic amide anion that readily reacts with the alkyl halide. The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

N-Acylation: Acyl groups can be introduced by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct. This method allows for the synthesis of a wide variety of amides, providing opportunities to introduce diverse functionalities.

A representative scheme for N-alkylation and N-acylation is presented below:

Scheme 1: General synthetic routes for N-alkylation and N-acylation of this compound.

| Modification | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X where X = Cl, Br, I), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | N-Alkyl-3-(3-methoxyphenylamino)propionitrile |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Acid anhydride (e.g., (RCO)2O), Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) | N-Acyl-3-(3-methoxyphenylamino)propionitrile |

Synthesis of Aromatic Ring-Modified Analogues

Modification of the aromatic ring of this compound allows for the exploration of how electronic and steric effects on the phenyl group influence the compound's properties.

Synthesis of Analogues with Different Substituents: A common approach to preparing aromatic ring-modified analogues is to start from a different substituted aniline (B41778). For example, to synthesize an analogue with a chloro group instead of a methoxy (B1213986) group, one would start with 3-chloroaniline (B41212) and react it with acrylonitrile (B1666552) under similar conditions as the synthesis of the parent compound. This approach allows for the introduction of a wide variety of substituents at different positions on the aromatic ring.

The general synthesis of such analogues is depicted in the following scheme:

Scheme 2: General synthetic route for aromatic ring-modified analogues.

| Starting Aniline | Potential Analogue |

| 3-Chloroaniline | 3-(3-Chloro-phenylamino)-propionitrile |

| 3-Bromoaniline | 3-(3-Bromo-phenylamino)-propionitrile |

| 3-Methylaniline | 3-(3-Methyl-phenylamino)-propionitrile |

| 3-Trifluoromethylaniline | 3-(3-Trifluoromethyl-phenylamino)-propionitrile |

Electrophilic Aromatic Substitution: Direct modification of the aromatic ring of this compound through electrophilic aromatic substitution is also a possibility. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the amino group is also a strong activating group, which can lead to multiple substitutions and a mixture of products. Therefore, protection of the amino group, for example as an amide, may be necessary to achieve selective substitution.

Synthesis of Propionitrile (B127096) Chain-Modified Analogues

Modifications to the propionitrile side chain can significantly alter the compound's chemical properties and its interactions with biological targets.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. For example, heating this compound in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) will yield 3-(3-methoxy-phenylamino)-propionic acid. chemicalbook.com Partial hydrolysis to the corresponding amide, 3-(3-methoxy-phenylamino)-propanamide, can sometimes be achieved under milder conditions.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, yielding 3-(3-methoxy-phenylamino)-propanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 over a palladium or nickel catalyst). libretexts.orgnih.gov The resulting primary amine can then be further functionalized, for example, through alkylation or acylation, to generate a new library of analogues.

The following table summarizes the key transformations of the propionitrile chain:

| Modification | Reagents and Conditions | Product |

| Full Hydrolysis | H3O+ or OH-, heat | 3-(3-Methoxy-phenylamino)-propionic acid |

| Partial Hydrolysis | Mild acidic or basic conditions | 3-(3-Methoxy-phenylamino)-propanamide |

| Reduction | 1. LiAlH4, Et2O; 2. H2O or H2, Pd/C | 3-(3-Methoxy-phenylamino)-propanamine |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-(3-Methoxy-phenylamino)-propionitrile, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the methoxy-substituted phenyl ring would typically appear in the downfield region of the spectrum. The protons of the two methylene (B1212753) groups (-CH₂-) in the propionitrile (B127096) chain would exhibit characteristic splitting patterns due to spin-spin coupling with each other. The single proton of the secondary amine (N-H) would likely appear as a broad singlet, and the three protons of the methoxy (B1213986) group (-OCH₃) would be a sharp singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for a complete carbon skeleton map. Techniques such as DEPT-135 can further differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons, aiding in definitive signal assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Structural Assignment |

| Aromatic | ~6.2 - 7.2 | ~100 - 161 | Protons and carbons of the 3-methoxyphenyl (B12655295) ring |

| Methoxy | ~3.8 | ~55 | -OCH₃ group |

| Methylene | ~3.5 | ~38 | -NH-CH₂ -CH₂-CN |

| Methylene | ~2.6 | ~17 | -NH-CH₂-CH₂ -CN |

| Nitrile | - | ~118 | -C≡N group |

| Amine | Variable (broad) | - | -NH - proton |

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments by establishing proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₂N₂O, corresponding to a molecular weight of approximately 176.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 176. The molecule would then fragment in a predictable manner, with these fragments providing a "fingerprint" that helps confirm the structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the bonds in the propionitrile side chain. For instance, the loss of the cyanoethyl group or the methoxy group from the aromatic ring are plausible fragmentation patterns that researchers would look for. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion | Interpretation |

| 177 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |

| 176 | [M]⁺ | Molecular ion (in EI) |

| 145 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 122 | [C₇H₈NO]⁺ | Cleavage of the N-CH₂ bond |

| 108 | [C₇H₈O]⁺ | Fragment corresponding to methoxyaniline |

High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. A sharp, intense peak is expected for the nitrile (C≡N) stretching vibration. nist.gov Other important signals would include the N-H stretch of the secondary amine, C-H stretches for the aromatic ring and aliphatic chain, C=C stretches of the aromatic ring, and the C-O stretch of the methoxy ether group. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (Methoxy) | C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The substituted benzene (B151609) ring in this compound acts as a chromophore. The presence of auxochromic groups—the amino (-NH) and methoxy (-OCH₃) groups—which have non-bonding electrons, is expected to shift the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The spectrum would typically show characteristic π → π* transitions associated with the aromatic system.

Advanced Spectroscopic Techniques for Comprehensive Characterization

While the standalone techniques above provide a wealth of information, complex research often requires more sophisticated, hyphenated methods for unambiguous characterization, especially in the context of metabolism studies or analysis of complex mixtures.

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed detection and structural elucidation power of spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique. It involves separating a sample using high-performance liquid chromatography (HPLC) and then analyzing the components with two mass spectrometers in series. The first mass spectrometer selects the parent ion (e.g., the protonated molecule at m/z 177), which is then fragmented. The second mass spectrometer analyzes these fragments. This process, known as Selected Reaction Monitoring (SRM), allows for highly specific quantification and identification of the target compound even in a complex matrix.

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) represents a state-of-the-art combination of techniques for complete structural analysis. In this setup, the sample is first separated by HPLC. The effluent is split, with a small portion going to a TOF-MS for accurate mass determination. Peaks of interest from the HPLC are trapped onto a solid-phase extraction (SPE) cartridge. The trapped, purified compound is then eluted with a deuterated solvent directly into an NMR spectrometer for full structural analysis (¹H, ¹³C, 2D NMR). This powerful setup allows for the isolation and definitive characterization of compounds from complex mixtures without the need for traditional, large-scale purification.

Computational Chemistry and Theoretical Modeling of 3 3 Methoxy Phenylamino Propionitrile

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to predict the electronic structure and geometry of 3-(3-methoxy-phenylamino)-propionitrile with high accuracy.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable molecular geometry by optimizing bond lengths and angles. researchgate.netnih.gov These calculations reveal the spatial arrangement of atoms and the conformational preferences of the molecule.

Table 1: Predicted Geometrical Parameters for a Representative Phenylamino (B1219803) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 | 120.0 |

| C-N | 1.40 | - |

| C-O | 1.36 | - |

| C≡N | 1.15 | - |

| C-C-N | - | 120.0 |

| C-N-C | - | 121.0 |

| C-O-C | - | 118.0 |

Data is based on theoretical calculations for analogous structures.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For aromatic compounds containing amino and methoxy (B1213986) groups, the HOMO is typically localized on the phenyl ring and the amino group, reflecting their electron-donating nature. The LUMO, on the other hand, is often distributed over the electron-withdrawing nitrile group and the aromatic ring. This distribution is crucial for predicting the sites of electrophilic and nucleophilic attack. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies

The following table provides illustrative HOMO, LUMO, and energy gap values based on DFT calculations for structurally related molecules.

| Parameter | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Values are typical for similar aromatic compounds and serve as an estimation.

The distribution of electron density within a molecule is fundamental to its reactivity. Mulliken population analysis or Natural Bond Orbital (NBO) analysis are computational methods used to assign partial charges to each atom, revealing the electrophilic and nucleophilic centers. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, while the adjacent carbon atoms will have positive partial charges.

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. ajchem-a.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electronegativity indicates a greater tendency to attract electrons, while chemical hardness is a measure of resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 3: Calculated Reactivity Indices for a Model Compound

This table illustrates typical values for global reactivity descriptors for a molecule with a similar electronic structure.

| Reactivity Index | Definition | Typical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 - 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 eV |

| Electrophilicity Index (ω) | χ2/(2η) | 1.5 - 2.5 eV |

These values are estimations based on data from analogous compounds.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscapes of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape.

For this compound, MD simulations can be used to understand the flexibility of the propionitrile (B127096) side chain and the rotational freedom of the methoxy group. These simulations can identify the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Solvation Models and Solvent Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Computational solvation models are used to account for these effects. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org

For this compound, the polarity of the solvent is expected to affect its electronic properties, such as the HOMO-LUMO gap and the charge distribution. biointerfaceresearch.com In polar solvents, the molecule may be stabilized through dipole-dipole interactions or hydrogen bonding, leading to shifts in its absorption spectra. researchgate.net Time-dependent DFT (TD-DFT) calculations combined with solvation models can predict these solvatochromic shifts.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Methods like DFT can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govnih.gov

The calculated IR spectrum for this compound would be expected to show characteristic peaks for the C≡N stretch of the nitrile group, N-H stretching and bending of the amino group, C-O stretching of the methoxy group, and various vibrations of the aromatic ring. sciencepublishinggroup.com Similarly, the predicted ¹H and ¹³C NMR spectra would provide information about the chemical environment of each nucleus in the molecule, aiding in the interpretation of experimental NMR data.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

This table shows typical calculated vibrational frequencies for the main functional groups found in this compound, based on studies of similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2240 |

| Amino (N-H) | Stretching | ~3400 |

| Methoxy (C-O) | Stretching | ~1250 |

| Aromatic (C=C) | Stretching | ~1600 |

These are representative values from computational studies on analogous molecules.

Applications in Advanced Organic Synthesis Research

Role as Synthetic Intermediates in Complex Molecule Construction

As a synthetic intermediate, 3-(3-Methoxy-phenylamino)-propionitrile offers multiple reaction sites for elaboration. The secondary amine can undergo N-alkylation, N-acylation, or participate in cyclization reactions. The methoxy-substituted phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can be used to build molecular complexity. Furthermore, the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.

One of the key applications of arylaminopropionitriles, such as this compound, is in the synthesis of quinoline (B57606) derivatives. While specific examples detailing the cyclization of this exact compound are not prevalent in the literature, the general strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines to form substituted quinolines. researchgate.netnih.gov This suggests a potential pathway where the propionitrile (B127096) moiety could be transformed into an alkyne or another suitable group to facilitate an intramolecular cyclization, leading to the formation of functionalized quinoline scaffolds. Quinolines are an important class of heterocyclic compounds found in numerous natural products and pharmaceuticals. nih.gov

The synthesis of various heterocyclic compounds often relies on precursors with functionalities similar to this compound. For instance, the reaction of anilines with compounds containing a nitrile group is a common strategy for constructing nitrogen-containing heterocycles. researchgate.net The presence of both the aniline (B41778) and propionitrile motifs within the same molecule makes it a promising candidate for intramolecular reactions to generate novel heterocyclic systems.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Alkylation | Alkyl halide, Base | Substituted secondary amines |

| N-Acylation | Acyl chloride, Base | Amides |

| Nitrile Hydrolysis | Acid or Base, Heat | Carboxylic acids |

| Nitrile Reduction | Reducing agent (e.g., LiAlH4) | Primary amines |

| Electrophilic Aromatic Substitution | Electrophile, Lewis acid | Substituted anilines |

| Intramolecular Cyclization | (Hypothetical) Acid or metal catalyst | Heterocyclic compounds (e.g., quinolines) |

Utilization in Multicomponent Reactions (MCRs) for Diverse Chemical Libraries

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. slideshare.netrsc.org This efficiency makes MCRs particularly well-suited for the generation of diverse chemical libraries for high-throughput screening.

While direct examples of this compound being used in well-known MCRs like the Ugi or Passerini reactions are not readily found in the surveyed literature, its structural features suggest its potential as a suitable component. The secondary amine functionality could, in principle, participate in the Ugi reaction, which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgrsc.org However, the use of secondary amines in the Ugi reaction can sometimes be challenging. nih.gov

The Passerini reaction, another prominent isocyanide-based MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgresearchgate.net Although the nitrile group of this compound would not directly participate as a primary component in the classical Passerini reaction, its presence in a molecule that contains a carboxylic acid or carbonyl group could lead to interesting post-MCR transformations. Nitriles are known to be components in other types of multicomponent reactions, such as the Strecker and Ugi reactions, for the synthesis of complex molecules. numberanalytics.com

The potential for this compound to act as a scaffold for MCRs lies in its modifiable functional groups. For example, hydrolysis of the nitrile to a carboxylic acid would generate a molecule that is a prime candidate for the Passerini reaction. Similarly, reduction of the nitrile to an amine would yield a diamine that could lead to complex structures in MCRs. The generation of chemical libraries through such strategies would be a valuable endeavor in the search for new bioactive molecules.

Contributions to Catalysis Research, including Ligand Design

The application of this compound in catalysis research, particularly in the design of ligands for metal-catalyzed reactions, is not well-documented in the current scientific literature. Ligand design is a crucial aspect of catalysis, as the ligand environment around a metal center dictates the catalyst's activity, selectivity, and stability. rug.nl

In principle, the nitrogen atom of the secondary amine and the nitrogen atom of the nitrile group in this compound could act as donor atoms to coordinate with a metal center, forming a chelate complex. The methoxy (B1213986) group could also potentially participate in coordination. The resulting metal complex could then be investigated for its catalytic activity in various organic transformations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring.

However, a comprehensive search of the literature did not reveal any specific instances of this compound or its close derivatives being employed as ligands in catalysis. This suggests that this is an underexplored area of research for this particular compound.

Future Directions in Synthetic Applications and Method Development

The future synthetic applications of this compound are likely to build upon its established role as a versatile intermediate. A key area for future development will be the exploration of novel intramolecular cyclization reactions to access a wider range of heterocyclic scaffolds. The development of new catalytic methods that can selectively activate different parts of the molecule will be crucial in this regard. For example, the development of catalysts that can promote the cyclization of the propionitrile side chain onto the aromatic ring would open up new avenues for the synthesis of complex nitrogen-containing polycycles.

There is also significant potential for the use of this compound in the development of new MCRs. While its direct use in established MCRs may be limited, its functional groups can be readily modified to create novel MCR components. The systematic exploration of the reactivity of these derivatives in various MCRs could lead to the discovery of new chemical transformations and the generation of novel chemical libraries with interesting biological activities.

Furthermore, the potential for this compound to act as a precursor to novel ligands for catalysis remains an open area of investigation. Future research could focus on the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in a range of organic reactions. The insights gained from such studies could lead to the development of new and efficient catalytic systems.

Finally, the exploration of the biological activity of derivatives of this compound is a promising future direction. Given that many aniline and nitrile-containing compounds exhibit a range of biological effects, a systematic structure-activity relationship (SAR) study of a library of compounds derived from this scaffold could lead to the identification of new therapeutic agents.

常见问题

Q. What are the established synthetic routes for 3-(3-Methoxy-phenylamino)-propionitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of arylaminopropionitrile derivatives typically involves condensation reactions between aromatic amines and cyanoethylating agents. For example:

- Step 1: React 3-methoxyaniline with acrylonitrile in a nucleophilic addition-elimination reaction, using ethanol as a solvent and piperidine as a catalyst at 0–5°C (as seen in analogous syntheses of cyanoacetamide derivatives) .

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC). Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent).

- Optimization: Adjust molar ratios (e.g., 1:1.2 amine:acrylonitrile), temperature (room temperature vs. reflux), and catalyst loading (0.5–2% piperidine) to maximize yield.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- FT-IR: Identify key functional groups:

- C≡N stretch near 2240–2260 cm⁻¹ (sharp peak).

- N-H bend (aromatic amine) ~1600 cm⁻¹.

- C-O-C stretch (methoxy group) ~1250 cm⁻¹ .

- NMR:

- ¹H NMR: Methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.2 ppm), and CH₂ groups adjacent to nitrile (δ 2.5–3.5 ppm).

- ¹³C NMR: Nitrile carbon at δ 115–120 ppm, methoxy carbon at δ 55–60 ppm.

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to confirm purity and molecular ion peak [M+H]⁺.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage: Keep in a tightly sealed amber glass container at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis.

- Waste Disposal: Collect nitrile-containing waste separately and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to:

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate IR and NMR spectra for comparison with experimental data .

- Reactivity Insights: Analyze charge distribution to explain regioselectivity in reactions (e.g., electrophilic substitution at the methoxy-substituted aromatic ring).

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

Methodological Answer:

- Dose-Response Studies: Test across a wide concentration range (nM to mM) to identify non-specific toxicity thresholds.

- Structural Analog Comparison: Compare with derivatives like 3-(4-Hydroxyphenyl)propionitrile (NSC 163340) to isolate substituent effects .

- Mechanistic Profiling: Use kinase inhibition assays or proteomics to identify off-target interactions.

Q. What strategies are effective in designing derivatives of this compound for enhanced stability or selectivity?

Methodological Answer:

- Structural Modifications:

- Prodrug Approach: Mask the nitrile group as a thioamide or amidoxime to reduce toxicity .

Q. How can reaction mechanisms involving this compound be validated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Isotope Effect (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- ¹⁸O/¹⁵N Labeling: Track nitrile group transformation in hydrolysis or cyclization reactions via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。